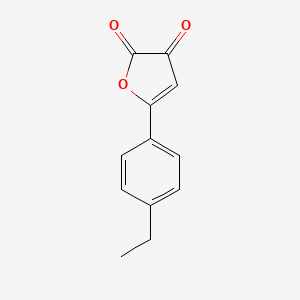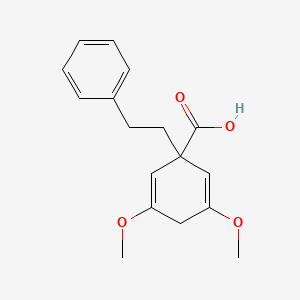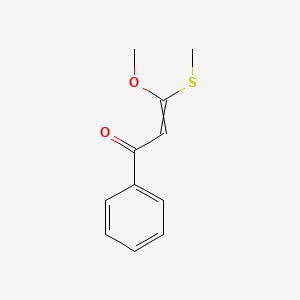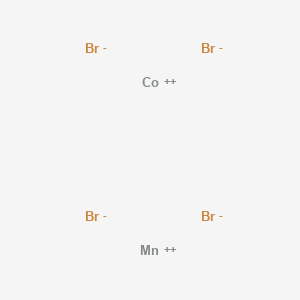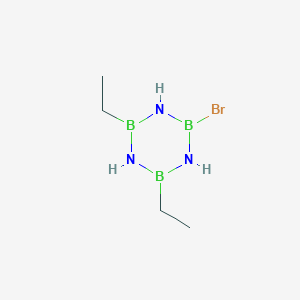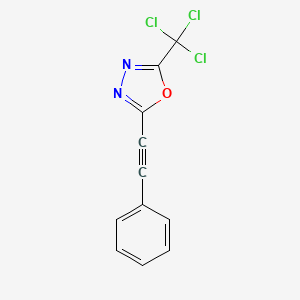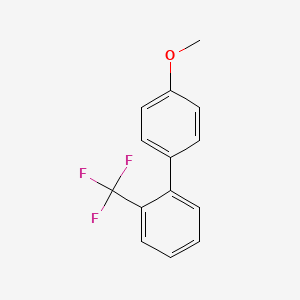
1,1'-Biphenyl, 4'-methoxy-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- is an organic compound with the molecular formula C14H11F3O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- can be synthesized through several methods. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For example, 4-bromo-2-(trifluoromethyl)anisole can be coupled with phenylboronic acid under mild conditions to yield the desired product .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-methoxy-2-(trifluoromethyl)benzophenone.
Reduction: Formation of 4’-methoxy-2-(trifluoromethyl)benzene.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, disrupting biological pathways. For example, it may inhibit enzymes involved in DNA replication, leading to anticancer effects . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxybiphenyl: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Trifluoromethylbiphenyl: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
1,1’-Biphenyl, 4’-methoxy-2-(trifluoromethyl)- is unique due to the presence of both methoxy and trifluoromethyl groups. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
122801-59-6 |
|---|---|
Fórmula molecular |
C14H11F3O |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
1-methoxy-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H11F3O/c1-18-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15,16)17/h2-9H,1H3 |
Clave InChI |
XOPKZGICZXMGBC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=CC=C2C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



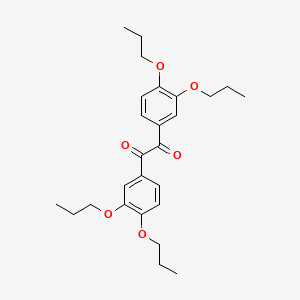
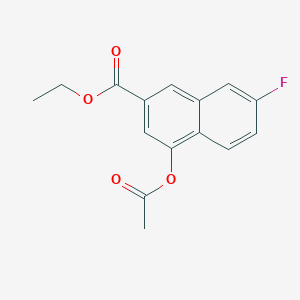
![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)

![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)
